molecular formula C18H21N3O3 B2791086 1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide CAS No. 946341-82-8

1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide

Cat. No. B2791086
M. Wt: 327.384
InChI Key: DBAFCLJRCKFZPH-UHFFFAOYSA-N
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Description



  • The compound is an experimental drug belonging to the class of fatty acid amide hydrolase (FAAH) inhibitors.

  • Its molecular formula is C18H21N3O3, and its molecular weight is 327.384.





  • Synthesis Analysis



    • Isoxazoles, including this compound, are synthesized using various methods, often employing Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions.

    • Metal-free synthetic routes are being explored to address drawbacks associated with metal-catalyzed reactions.





  • Molecular Structure Analysis



    • The compound’s structure includes an isoxazole ring and a piperidine-4-carboxamide moiety.

    • The presence of the labile N–O bond in the isoxazole ring allows access to various derivatives.





  • Chemical Reactions Analysis



    • The compound’s reactivity and selectivity in transformations are essential considerations.

    • It can undergo various reactions due to its isoxazole scaffold.





  • Physical And Chemical Properties Analysis



    • Further research is needed to provide detailed physical and chemical properties.




  • Safety And Hazards



    • No specific safety information is available for this compound.




  • Future Directions



    • Investigate its pharmacological activity and explore structure-activity relationships.

    • Optimize its synthesis for potential drug development.




    Please note that this analysis is based on available information, and further research may be necessary to address specific aspects. 🌟


    properties

    IUPAC Name

    1-[2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H21N3O3/c1-12-2-4-13(5-3-12)16-10-15(20-24-16)11-17(22)21-8-6-14(7-9-21)18(19)23/h2-5,10,14H,6-9,11H2,1H3,(H2,19,23)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DBAFCLJRCKFZPH-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC(CC3)C(=O)N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H21N3O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    327.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide

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